(6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate
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Overview
Description
(6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate typically involves multiple steps starting from a suitable steroidal precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the 3,20-dioxo functionality.
Methylation: Introduction of the methyl group at the 6alpha position.
Acetylation: The final step involves acetylation at the 17-yl position to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups present in the molecule.
Reduction: Reduction reactions can alter the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or aldehyde functionalities, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate has been explored for various scientific research applications:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of (6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate involves its interaction with specific molecular targets, such as nuclear receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This includes the regulation of inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory effects.
Hydrocortisone: A naturally occurring steroid with a similar structure and function.
Uniqueness
(6alpha,9xi,14xi)-6-Methyl-3,20-dioxopregn-4-en-17-yl acetate is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
[(6S,8R,10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19?,20?,22+,23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAAPLEWMOORI-OPTPRCPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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